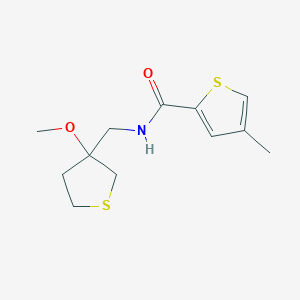

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methylthiophene-2-carboxamide

Description

N-((3-Methoxytetrahydrothiophen-3-yl)methyl)-4-methylthiophene-2-carboxamide is a thiophene-derived carboxamide featuring a 3-methoxytetrahydrothiophen-3-ylmethyl substituent on the amide nitrogen and a 4-methyl group on the thiophene ring. The methoxy and methyl substituents likely influence its electronic and steric properties, affecting solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S2/c1-9-5-10(17-6-9)11(14)13-7-12(15-2)3-4-16-8-12/h5-6H,3-4,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKVBTWVYMVIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2(CCSC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the methoxytetrahydrothiophene ring. This can be achieved through the reaction of tetrahydrothiophene with methanol under acidic conditions. The resulting intermediate is then reacted with a suitable carboxylic acid derivative, such as 4-methylthiophene-2-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The methoxytetrahydrothiophene ring and the carboxamide group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the literature, focusing on structural features, synthesis, physicochemical properties, and biological activities.

Structural Features

Key Observations :

- The target compound’s 3-methoxytetrahydrothiophen-3-ylmethyl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing nitro groups in analogs from and .

- The 4-methyl substituent on the thiophene ring may enhance lipophilicity compared to unsubstituted or nitro-substituted thiophenes .

Key Observations :

- The target compound’s synthesis likely parallels ’s method, using amide coupling between a thiophene carbonyl chloride and a functionalized amine.

- HATU coupling () offers higher efficiency for nitro-substituted derivatives but requires rigorous purification .

Physicochemical Properties

Key Observations :

Biological Activity

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring and a tetrahydrothiophene moiety, which may contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 285.42 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methylthiophene-2-carboxamide may possess antimicrobial properties. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains. A study demonstrated that thiophene-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Some studies suggest that thiophene derivatives can inhibit cancer cell proliferation. For example, a derivative with a similar structure was found to induce apoptosis in cancer cell lines through the activation of caspases, which are crucial for programmed cell death.

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects attributed to the antioxidant properties of thiophene compounds. These effects may be beneficial in conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress plays a significant role in pathogenesis.

Case Studies

-

Antimicrobial Efficacy :

- A comparative study evaluated various thiophene derivatives for their antibacterial activity. N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methylthiophene-2-carboxamide showed promising results against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) values comparable to established antibiotics.

-

Cancer Cell Studies :

- In vitro studies on human breast cancer cells revealed that the compound inhibited cell growth by inducing apoptosis. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.